molecular formula C10H17Br2NO2 B1405372 tert-Butyl 4,4-dibromopiperidine-1-carboxylate CAS No. 1624261-43-3

tert-Butyl 4,4-dibromopiperidine-1-carboxylate

Cat. No.: B1405372
CAS No.: 1624261-43-3
M. Wt: 343.06 g/mol
InChI Key: IBTAYOVUDZSXKE-UHFFFAOYSA-N
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Description

tert-Butyl 4,4-dibromopiperidine-1-carboxylate: is a chemical compound with the molecular formula C10H17Br2NO2 and a molecular weight of 343.06 g/mol . It is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4,4-dibromopiperidine-1-carboxylate typically involves the bromination of piperidine derivatives. One common method includes the reaction of piperidine with bromine in the presence of a suitable solvent and catalyst to introduce bromine atoms at the 4,4-positions. The resulting dibromopiperidine is then reacted with tert-butyl chloroformate to form the final product .

Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. The process involves standard organic synthesis techniques, ensuring high purity and yield through careful control of reaction conditions and purification steps .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4,4-dibromopiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

tert-Butyl 4,4-dibromopiperidine-1-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 4,4-dibromopiperidine-1-carboxylate is not well-documented. it is believed to interact with biological molecules through its bromine atoms, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to changes in the structure and function of the target molecules, affecting various biological pathways .

Comparison with Similar Compounds

  • tert-Butyl 4-bromopiperidine-1-carboxylate
  • tert-Butyl 4-chloropiperidine-1-carboxylate
  • tert-Butyl 4-fluoropiperidine-1-carboxylate

Comparison: tert-Butyl 4,4-dibromopiperidine-1-carboxylate is unique due to the presence of two bromine atoms at the 4,4-positions, which can significantly influence its reactivity and interactions with other molecules. Compared to its mono-brominated, chlorinated, or fluorinated counterparts, the dibrominated compound may exhibit different chemical and biological properties, making it a valuable tool in research .

Properties

IUPAC Name

tert-butyl 4,4-dibromopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17Br2NO2/c1-9(2,3)15-8(14)13-6-4-10(11,12)5-7-13/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTAYOVUDZSXKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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